S-Acetyldihydrolipoamide-E

Description

Structure

3D Structure

Properties

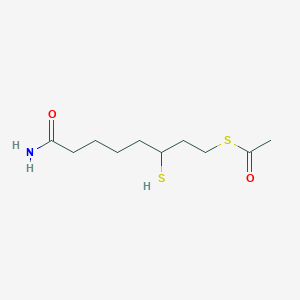

Molecular Formula |

C10H19NO2S2 |

|---|---|

Molecular Weight |

249.4 g/mol |

IUPAC Name |

S-(8-amino-8-oxo-3-sulfanyloctyl) ethanethioate |

InChI |

InChI=1S/C10H19NO2S2/c1-8(12)15-7-6-9(14)4-2-3-5-10(11)13/h9,14H,2-7H2,1H3,(H2,11,13) |

InChI Key |

WXCOTNFMLYTGPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCCC(CCCCC(=O)N)S |

physical_description |

Solid |

Origin of Product |

United States |

Significance of Oxidative Decarboxylation in Central Metabolism

Oxidative decarboxylation is a fundamental biochemical reaction that serves as a critical link between different stages of cellular respiration. fiveable.me This process involves the removal of a carboxyl group from a molecule in the form of carbon dioxide, coupled with the oxidation of the remaining part of the molecule. fiveable.me Its primary significance lies in its role as a bridge connecting glycolysis, the initial breakdown of glucose, to the citric acid cycle (also known as the Krebs cycle), where the majority of cellular energy in the form of ATP is generated. fiveable.me

The conversion of pyruvate (B1213749), the end product of glycolysis, into acetyl-CoA through oxidative decarboxylation is a key regulatory point in metabolism. fiveable.megonzaga.edu This irreversible reaction commits the carbon atoms from carbohydrates to either be completely oxidized to CO2 in the citric acid cycle for energy production or to be used in the synthesis of fatty acids and steroids. nih.govnih.gov Disruptions in this process can lead to a buildup of pyruvate and a deficit in cellular energy, highlighting its importance in maintaining metabolic homeostasis. fiveable.me Beyond pyruvate, oxidative decarboxylation is also central to the catabolism of other key molecules, including alpha-ketoglutarate (B1197944) within the citric acid cycle itself and branched-chain alpha-keto acids derived from amino acid breakdown. creative-proteomics.comwikipedia.org

Overview of Multi Enzyme Complexes Facilitating S Acetyldihydrolipoamide E Formation

The three main multi-enzyme complexes that utilize a similar mechanism involving a lipoamide (B1675559) cofactor and produce acylated intermediates are:

Pyruvate (B1213749) Dehydrogenase Complex (PDC): This complex catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA. nih.govwikipedia.org It is a critical gatekeeper of glucose metabolism. nih.gov

Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex (KGDHC): A key regulatory enzyme within the citric acid cycle, it catalyzes the conversion of α-ketoglutarate to succinyl-CoA. mdpi.comnih.gov

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC): This complex is responsible for the irreversible catabolism of branched-chain amino acids (leucine, isoleucine, and valine) by acting on their corresponding alpha-keto acid derivatives. wikipedia.orgfrontiersin.org

Each of these complexes is composed of three core enzymatic components, designated as E1, E2, and E3.

| Enzyme Component | General Function | Specific Role in the Complex |

| E1 (Decarboxylase) | Decarboxylates the α-keto acid substrate. | Binds the initial substrate and, using thiamine (B1217682) pyrophosphate (TPP) as a cofactor, removes a carboxyl group. nih.govnih.gov |

| E2 (Transacylase) | Transfers the resulting acyl group. | Contains a covalently bound lipoamide cofactor on a flexible lysine (B10760008) residue (the "swinging arm") that accepts the acyl group from E1 to form an S-acyldihydrolipoamide intermediate. It then transfers the acyl group to coenzyme A (CoA). tuscany-diet.netnih.gov |

| E3 (Dehydrogenase) | Reoxidizes the reduced lipoamide cofactor. | Utilizes FAD (flavin adenine (B156593) dinucleotide) to reoxidize the dihydrolipoamide (B1198117) on E2, and subsequently transfers the reducing equivalents to NAD+ to form NADH. nih.govnih.gov |

Role of S Acetyldihydrolipoamide E As a Transient Acyl Carrier

Component Enzymes of the Pyruvate Dehydrogenase Complex

The PDC is composed of multiple copies of three core catalytic enzymes—E1, E2, and E3—and, in eukaryotes, regulatory enzymes that modulate its activity. wikipedia.orgbmrat.org The E2 component forms the structural core of the entire complex. wikipedia.orgportlandpress.com

Pyruvate Dehydrogenase (E1)

The first enzyme in the complex, Pyruvate Dehydrogenase (E1), is responsible for the initial decarboxylation of pyruvate. ebi.ac.uk This reaction requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor. wikipedia.org

Mechanism: E1 binds pyruvate and, with the help of TPP, removes a carboxyl group, which is released as CO2. wikipedia.org The remaining two-carbon hydroxyethyl group is covalently attached to the TPP cofactor, forming a hydroxyethyl-TPP intermediate. proteopedia.org

Transfer to E2: The crucial next step involves the transfer of this hydroxyethyl group from TPP to the lipoamide cofactor, a long, flexible arm covalently bound to the E2 enzyme. proteopedia.orgebi.ac.uk This transfer results in the reductive acetylation of the lipoamide, forming S-acetyldihydrolipoamide and regenerating the TPP cofactor on E1. libretexts.org

Dihydrolipoyl Transacetylase (E2)

Dihydrolipoyl Transacetylase (E2), also known as dihydrolipoamide S-acetyltransferase, is the central enzyme in the PDC, both structurally and functionally. wikipedia.org It consists of several domains, including one or more lipoyl domains that carry the lipoamide swinging arm, a subunit-binding domain for interaction with E1 and E3, and a catalytic domain. researchgate.net

Formation of S-Acetyldihydrolipoamide: The E2 lipoamide arm swings to the active site of E1 to accept the hydroxyethyl group, which oxidizes to an acetyl group as it forms a thioester bond with the lipoamide's reduced sulfhydryl group. wikipedia.orglibretexts.org The product of this reaction is S-acetyldihydrolipoamide covalently bound to the E2 enzyme. nih.gov

Acetyl Group Transfer: The E2 arm then moves the acetyl group from the lipoamide to its catalytic active site. Here, it catalyzes the transfer of the acetyl group to Coenzyme A (CoA), forming the final product, acetyl-CoA, which is then released to enter the citric acid cycle. wikipedia.orgportlandpress.com This step leaves the lipoamide in its fully reduced form, known as dihydrolipoamide. taylorandfrancis.com

| Step | Enzyme | Substrate(s) | Product(s) | Key Intermediate |

|---|---|---|---|---|

| 1 | Pyruvate Dehydrogenase (E1) | Pyruvate, TPP | Hydroxyethyl-TPP, CO2 | Hydroxyethyl-TPP |

| 2 | Pyruvate Dehydrogenase (E1) & Dihydrolipoyl Transacetylase (E2) | Hydroxyethyl-TPP, Lipoamide-E2 | S-Acetyldihydrolipoamide-E2, TPP | S-Acetyldihydrolipoamide-E2 |

| 3 | Dihydrolipoyl Transacetylase (E2) | S-Acetyldihydrolipoamide-E2, Coenzyme A | Acetyl-CoA, Dihydrolipoamide-E2 | Dihydrolipoamide-E2 |

Dihydrolipoyl Dehydrogenase (E3)

The final enzyme, Dihydrolipoyl Dehydrogenase (E3), is essential for regenerating the oxidized lipoamide on E2, allowing the complex to engage in another catalytic cycle. wikipedia.org

Reoxidation of Dihydrolipoamide: The dihydrolipoamide arm of E2 swings to the active site of E3. wikipedia.org E3 contains a flavin adenine (B156593) dinucleotide (FAD) cofactor, which oxidizes the dihydrolipoamide back to its original disulfide form (lipoamide). wikipedia.orgtaylorandfrancis.com In this process, FAD is reduced to FADH2.

NAD+ Reduction: The FADH2 on E3 is then reoxidized by transferring its electrons to NAD+, producing NADH and H+. wikipedia.org This NADH can then enter the electron transport chain to generate ATP.

Regulatory Subunits (Kinase, Phosphatase, E3-binding protein)

In eukaryotes, the PDC's activity is tightly controlled by associated regulatory proteins. frontiersin.org

Pyruvate Dehydrogenase Kinase (PDK): PDK phosphorylates specific serine residues on the E1 subunit, which leads to the inactivation of the entire complex. bmrat.organnualreviews.org High ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA stimulate PDK, signaling that energy and metabolic intermediates are abundant and thus switching off pyruvate conversion. frontiersin.org

Pyruvate Dehydrogenase Phosphatase (PDP): PDP removes the phosphate (B84403) groups from E1, thereby reactivating the complex. bmrat.organnualreviews.org PDP is stimulated by factors indicating a need for more energy, such as Ca2+ ions. frontiersin.org

E3-Binding Protein (E3BP): In mammals, a non-catalytic protein called E3-binding protein is part of the E2 core and is responsible for anchoring the E3 enzyme to the complex. wikipedia.orgportlandpress.com

Analogous Roles in Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex (KGDHc)

The KGDHc is a key control point in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. mdpi.com Its structure and mechanism are highly homologous to the PDC.

Enzyme Components: It comprises three enzymes: α-ketoglutarate dehydrogenase (E1k), dihydrolipoamide succinyltransferase (E2k), and dihydrolipoamide dehydrogenase (E3), which is identical to the E3 in the PDC. mdpi.comresearchgate.net

Intermediate Formation: In this complex, the E1k component decarboxylates α-ketoglutarate, and the resulting succinyl group is transferred to the lipoamide arm of the E2k subunit. This forms S-succinyldihydrolipoamide-E2 , an intermediate directly analogous to S-acetyldihydrolipoamide-E2. mdpi.com The E2k enzyme then transfers the succinyl group to CoA, producing succinyl-CoA. mdpi.com

Analogous Roles in Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDHc)

The BCKDHc is crucial for the catabolism of the branched-chain amino acids leucine, isoleucine, and valine, which are essential amino acids. wikipedia.org

Enzyme Components: This complex also consists of an E1 (branched-chain α-keto acid dehydrogenase), an E2 (dihydrolipoyl transacylase), and the same E3 component as the PDC and KGDHc. ebi.ac.ukuniprot.org

Intermediate Formation: After the initial deamination of the branched-chain amino acids, the resulting α-keto acids are decarboxylated by the E1 component. The corresponding acyl group (e.g., isovaleryl from leucine) is transferred to the lipoamide on the E2 subunit, creating an S-acyldihydrolipoamide-E2 intermediate. wikipedia.org This acyl group is subsequently transferred to CoA to form its respective acyl-CoA derivative (e.g., isovaleryl-CoA). uniprot.org

| Complex | Substrate | Lipoamide-Bound Intermediate | Final Product |

|---|---|---|---|

| Pyruvate Dehydrogenase Complex (PDC) | Pyruvate | S-Acetyldihydrolipoamide | Acetyl-CoA |

| α-Ketoglutarate Dehydrogenase Complex (KGDHc) | α-Ketoglutarate | S-Succinyldihydrolipoamide | Succinyl-CoA |

| Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDHc) | Branched-chain α-keto acids | S-Acyldihydrolipoamide | Branched-chain Acyl-CoA |

Thiamine Diphosphate (B83284) (ThDP)-Dependent Decarboxylation by E1

The initial phase in the formation of S-Acetyldihydrolipoamide-E is the decarboxylation of pyruvate, a reaction catalyzed by the first enzyme of the complex, pyruvate dehydrogenase (E1), which requires thiamine diphosphate (ThDP) as a cofactor. proteopedia.orgnih.gov

Formation of Hydroxyethyl-Thiamine Diphosphate Intermediate

The catalytic cycle of E1 begins with the deprotonation of the C2 atom of the thiazolium ring of ThDP, forming a reactive ylide carbanion. proteopedia.orglibretexts.org This nucleophilic ylide then attacks the electrophilic carbonyl carbon of pyruvate. proteopedia.orglibretexts.org This addition reaction leads to the formation of a covalent intermediate, α-lactyl-ThDP. acs.org The subsequent decarboxylation of this intermediate results in the release of carbon dioxide and the formation of the key intermediate, 2-(1-hydroxyethyl)thiamine diphosphate (HE-ThDP). proteopedia.orguwec.edunih.gov This intermediate is stabilized by the electron-absorbing properties of the thiazole (B1198619) ring of ThDP. libretexts.org

Reductive Acetylation of the Lipoamide Cofactor on E2

Following its formation on E1, the hydroxyethyl group is transferred to the dihydrolipoyl transacetylase (E2) component of the complex. uwec.edu E2 contains a lipoamide cofactor, which consists of lipoic acid covalently linked to a lysine (B10760008) residue of the enzyme. proteopedia.orgrose-hulman.edu

Transfer of the Hydroxyethyl Group to E2 Lipoamide

The hydroxyethyl group is transferred from the HE-ThDP intermediate on E1 to the oxidized lipoamide cofactor on E2. libretexts.orgfiveable.me The ylide form of the HE-ThDP complex attacks the disulfide bond of the lipoamide. proteopedia.org This transfer regenerates the ThDP cofactor on E1, preparing it for the next catalytic cycle. proteopedia.orguwec.edu

Concurrent Oxidation of Hydroxyethyl Group and Reduction of Lipoamide Disulfide Bond

The transfer of the hydroxyethyl group is a redox reaction. libretexts.org The hydroxyethyl group is oxidized to an acetyl group, while the disulfide bond of the lipoamide is reduced to form a dihydrolipoamide. libretexts.orgrose-hulman.edu This results in the formation of the thioester, S-acetyldihydrolipoamide, attached to the E2 enzyme. libretexts.orgrose-hulman.edu

Stereochemical Specificity of Acetylation: Formation of 8-S-Acetyldihydrolipoamide

Research has shown that the acetylation of the dihydrolipoamide cofactor exhibits stereochemical specificity. Studies using nuclear magnetic resonance (NMR) have demonstrated that the enzymatic acetylation of dihydrolipoamide primarily occurs at the 8-S position, forming 8-S-acetyldihydrolipoamide. researchgate.net While some formation of 6-S-acetyldihydrolipoamide can occur, the 8-S-acetyl derivative is the principal product of the transacetylation reaction catalyzed by the dihydrolipoyl transacetylase component of the pyruvate dehydrogenase complex. researchgate.net

Interactive Data Table: Key Molecules in S-Acetyldihydrolipoamide-E Formation

| Compound Name | Role | Location of Action |

| Pyruvate | Initial substrate | E1 enzyme active site |

| Thiamine Diphosphate (ThDP) | Cofactor for decarboxylation | E1 enzyme active site |

| Hydroxyethyl-Thiamine Diphosphate (HE-ThDP) | Intermediate after decarboxylation | E1 enzyme active site |

| Lipoamide | Cofactor accepting the acetyl group | E2 enzyme |

| S-Acetyldihydrolipoamide-E | Acetylated intermediate | E2 enzyme |

| 8-S-Acetyldihydrolipoamide | Primary stereoisomer formed | E2 enzyme |

| 6-S-Acetyldihydrolipoamide | Minor stereoisomer formed | E2 enzyme |

Mechanisms of Acetyl Group Transfer and Intermediate Channeling

Catalytic Mechanism of Dihydrolipoyl Transacetylase (E2)

The E2 component of the PDC, dihydrolipoyl transacetylase, is responsible for the transfer of the acetyl group from the lipoamide (B1675559) cofactor to coenzyme A (CoA). taylorandfrancis.comresearchgate.net This reaction is a pivotal step that generates the final product of the PDC, acetyl-CoA, which then enters the citric acid cycle. wikipedia.org

The core of the E2 catalytic mechanism involves a nucleophilic attack by the thiol group of coenzyme A on the carbonyl carbon of the acetyl group attached to the dihydrolipoamide (B1198117) arm of the E2 subunit (S-Acetyldihydrolipoamide-E). tuscany-diet.netlibretexts.org This reaction is a classic example of a nucleophilic acyl substitution. libretexts.org The sulfur atom of CoA acts as the nucleophile, targeting the electrophilic carbon of the thioester bond in S-Acetyldihydrolipoamide-E. This attack leads to the formation of a transient tetrahedral intermediate. tuscany-diet.net

Following the formation of the tetrahedral intermediate, the thioester bond between the acetyl group and the dihydrolipoamide is cleaved. tuscany-diet.net This results in the release of acetyl-CoA and the reduced form of the lipoamide cofactor, dihydrolipoamide. libretexts.orgdonga.ac.kr The dihydrolipoamide is then reoxidized by the E3 component of the PDC, dihydrolipoyl dehydrogenase, allowing it to participate in another round of catalysis. wikipedia.orggusc.lv

The reaction catalyzed by dihydrolipoyl transacetylase can be summarized as follows:

This reaction is reversible, and the direction is influenced by the cellular concentrations of reactants and products. nih.gov

The Lipoamide Swinging Arm Mechanism

The efficient transfer of intermediates between the different active sites of the PDC is facilitated by a remarkable structural feature known as the lipoamide swinging arm. gusc.lvnih.govnih.gov This mechanism ensures that the reactive intermediates of the catalytic cycle are not lost to the surrounding medium, a process termed substrate channeling. nih.govnih.govchegg.com

The swinging arm is formed by the covalent attachment of lipoic acid to a specific lysine (B10760008) residue within the lipoyl domain of the E2 subunit. researchgate.netresearchgate.netportlandpress.com This creates a long, flexible arm, with the reactive dithiolane ring of lipoic acid at its end. nih.govresearchgate.net The lipoyl domain itself is a distinct structural unit of the E2 protein. wikipedia.orgnih.gov In humans, the E2 component contains two such lipoyl domains. researchgate.net

The lipoamide arm possesses significant rotational and translational freedom, allowing it to move between the active sites of the E1 (pyruvate dehydrogenase), E2 (dihydrolipoyl transacetylase), and E3 (dihydrolipoyl dehydrogenase) components of the PDC. nih.govuni-goettingen.deportlandpress.com This mobility is crucial for the arm to "swing" from one active site to the next, carrying the reaction intermediates. gusc.lvresearchgate.net Studies using techniques like electron spin resonance have confirmed the high degree of mobility of the lipoyl residues. portlandpress.com However, recent research suggests that this motion is not entirely random but may be restricted and influenced by substrate binding. researchgate.netuni-goettingen.denih.gov

The primary advantage of the swinging arm mechanism is the facilitation of substrate channeling. nih.govportlandpress.combiorxiv.org By directly transferring the acetyl group from the E1 active site to the E2 active site, and then the reduced lipoamide to the E3 active site, the PDC avoids the diffusion of these intermediates into the solvent. nih.gov This has several benefits:

Protection of reactive intermediates: The reactive acetyl group and the reduced dihydrolipoamide are shielded from unwanted side reactions with other cellular components. nih.gov

Prevention of intermediate loss: The direct transfer minimizes the loss of intermediates to competing metabolic pathways. chegg.com

This intricate mechanism of acetyl group transfer and substrate channeling, centered around the S-Acetyldihydrolipoamide-E intermediate and the lipoamide swinging arm, underscores the remarkable efficiency and elegance of the pyruvate (B1213749) dehydrogenase complex in cellular energy metabolism.

Substrate Channeling and Efficiency Enhancement

Prevention of Side Reactions

The sequestration of the reactive S-Acetyldihydrolipoamide intermediate within the enzyme complex through substrate channeling is critical for preventing unwanted side reactions. gauthmath.comresearchgate.net The thioester bond in S-Acetyldihydrolipoamide is a high-energy bond, making the acetyl group susceptible to nucleophilic attack by other molecules present in the cellular environment. tuscany-diet.net By channeling the intermediate directly between active sites, the PDC effectively protects it from the aqueous solvent and other potential reactants. gauthmath.com This ensures the fidelity of the metabolic pathway, guaranteeing that the acetyl group is specifically transferred to Coenzyme A to form acetyl-CoA. gauthmath.comlibretexts.org For instance, arsenic compounds are known to be poisonous by interacting with the dihydrolipoamide, preventing it from participating in the reaction cycle. libretexts.org

Inter-Chain Acetyl Transfer within the E2 Component

The core of the pyruvate dehydrogenase complex is formed by the E2 component, which in many bacteria and eukaryotes assembles into a large oligomeric structure, such as a 24-mer or 60-mer. nih.govlibretexts.orgmdpi.com Research has investigated whether the transfer of the acetyl group from the S-Acetyldihydrolipoamide on the lipoyl domain (LD) to Coenzyme A at the catalytic domain (CD) of E2 occurs within the same polypeptide chain (intra-chain) or between different E2 chains (inter-chain).

Kinetic and mass spectrometric studies using engineered E. coli E2 components have provided strong evidence supporting an inter-chain mechanism. nih.govacs.org In these experiments, two types of mutant E2 constructs were prepared. One mutant was unable to have lipoic acid attached, preventing it from forming S-Acetyldihydrolipoamide. The other mutant had an altered catalytic domain, rendering it incapable of forming acetyl-CoA. When mixed, these two incompetent E2 variants were able to complement each other and produce acetyl-CoA, which could only happen if the acetylated intermediate from one chain was transferred to the functional catalytic site of another chain. nih.govacs.org This inter-chain transfer is thought to provide functional advantages and may explain the evolutionary conservation of the multiples-of-three chain arrangement in E2 components. nih.gov

Table 1: Experimental Evidence for Inter-Chain Acetyl Transfer

| Experimental Approach | Observation | Conclusion | Reference |

| Complementation Assay | Two catalytically inactive E2 mutants (one unable to be acetylated, one with an inactive catalytic domain) were mixed. | The production of acetyl-CoA was observed, indicating the acetyl group was transferred from the lipoyl domain of one E2 chain to the catalytic domain of a different E2 chain. | nih.gov |

| Mass Spectrometry | Direct measurement of acetyl-CoA formation confirmed the results of the complementation assay. | Provides direct physical evidence for the inter-chain transfer of the acetyl group. | nih.govacs.org |

Structural Biology of S Acetyldihydrolipoamide E Bound Enzyme Complexes

Quaternary Structure of E2 Core Assemblies

The structural core of all 2-oxoacid dehydrogenase complexes is formed by multiple copies of the E2 subunit, which assemble into large, symmetrical oligomers. ebi.ac.uk These core assemblies serve as the scaffold for the attachment of the peripheral E1 and E3 enzymes. biorxiv.orgnih.gov The symmetry of this core is a key distinguishing feature between different organisms.

In many Gram-negative bacteria, such as Escherichia coli and Azotobacter vinelandii, the dihydrolipoyl transacetylase (E2) components assemble into a large, hollow cube with octahedral symmetry. nih.govresearchgate.netresearchgate.net This cubic core is composed of 24 identical E2 polypeptide chains. nih.govnih.govwikipedia.org These 24 subunits are arranged as eight homotrimers, with each trimer situated at one of the eight vertices of the cube. nih.govresearchgate.net This 24-meric structure has a molecular mass of approximately 1.5 MDa. nih.gov The catalytic domains of the E2 subunits form these trimers, which then associate to form the complete cubic scaffold. wikipedia.orgnih.gov This arrangement creates a stable yet flexible framework that allows for the dynamic interactions required for the catalytic cycle.

| Feature | Description | Source(s) |

| Organism Type | Gram-negative bacteria (e.g., E. coli) | nih.govnih.gov |

| Symmetry | Cubic (Octahedral 432 symmetry) | researchgate.netcore.ac.uk |

| Subunit Composition | 24 identical E2 polypeptide chains (homo-oligomer) | nih.govnih.gov |

| Arrangement | 8 E2 homotrimers at the vertices of a cube | nih.govresearchgate.net |

| Associated Components | Binds multiple copies of E1 and E3 homodimers | nih.govnih.gov |

In contrast to the bacterial system, the E2 core of pyruvate (B1213749) dehydrogenase complexes in eukaryotes (including mammals and yeast) and Gram-positive bacteria exhibits a more complex, higher-order structure. biorxiv.org This core is a 60-mer, arranged with icosahedral symmetry to form a pentagonal dodecahedron. core.ac.uknih.govgla.ac.uk

In mammals, the core is a hetero-oligomer. It is composed of not only E2 subunits but also a structurally related protein known as the E3-binding protein (E3BP) or Protein X. nih.govoup.com While early models proposed a simple addition of 12 E3BP molecules to a 60-mer E2 core, recent evidence supports a "substitution" model. gla.ac.ukox.ac.uk In this model, the core consists of 48 E2 subunits and 12 E3BP subunits, which replace E2 subunits at specific positions within the icosahedral scaffold. nih.gov The 60 C-terminal domains of the E2 and E3BP proteins assemble to form the dodecahedral structure. oup.com This large assembly has a mass of approximately 3.5 MDa and provides distinct binding sites: E1 components bind exclusively to the E2 subunits, while E3 components bind specifically to the E3BP. nih.govwikipedia.org

| Feature | Description | Source(s) |

| Organism Type | Mammals, Yeast, Gram-positive bacteria | biorxiv.orgnih.gov |

| Symmetry | Dodecahedral (Icosahedral 532 symmetry) | core.ac.ukgla.ac.uk |

| Subunit Composition | 60 total subunits | nih.gov |

| Yeast: 60 identical E2 chains | ebi.ac.uk | |

| Mammals: Hetero-oligomer of 48 E2 and 12 E3-binding protein (E3BP) subunits | nih.govox.ac.uk | |

| Arrangement | Subunits arranged to form a pentagonal dodecahedron | nih.govox.ac.uk |

| Associated Components | E1 binds to E2; E3 binds to E3BP | nih.govoup.com |

Domain Organization of the Dihydrolipoyl Transacetylase (E2)

The E2 subunit is a remarkable multidomain protein that serves both a structural and a catalytic role. biorxiv.orgwikipedia.org Its architecture consists of several distinct domains connected by long, flexible linker regions that are rich in alanine (B10760859) and proline residues. nih.govnih.gov This modular organization is crucial for the mechanism of substrate channeling, allowing different parts of the enzyme to move relative to one another and interact with the other components of the complex. ebi.ac.uk The general organization, starting from the N-terminus, includes one or more lipoyl domains, a peripheral subunit-binding domain, and a C-terminal catalytic domain. nih.govnih.gov

Located at the N-terminal region of the E2 chain, the lipoyl domains are small, compact domains of about 80 amino acids each. core.ac.ukwikipedia.org Depending on the species, an E2 subunit can have between one and three tandemly repeated lipoyl domains. biorxiv.orgnih.gov For example, E. coli E2 has three LDs, while human E2 has two. nih.govnih.gov Each LD carries a lipoic acid cofactor, which is covalently attached to a specific lysine (B10760008) residue. uni-halle.de This lipoyl group is where the acetyl group from pyruvate is transferred, forming the S-acetyldihydrolipoamide intermediate. biorxiv.orgnih.gov

The LDs are connected to each other and to the rest of the protein by flexible linkers, allowing them to function as "swinging arms". biorxiv.orgebi.ac.uk This mobility is critical for the catalytic cycle, as it enables the LD to shuttle the reaction intermediates between the active sites of E1, E2, and E3, which can be separated by large distances within the complex. biorxiv.orgnih.gov

Following the lipoyl domains is the peripheral subunit-binding domain (PSBD), also known as the interaction domain. wikipedia.orgwikipedia.org This is a small, compact domain of approximately 35-45 residues that is responsible for binding the peripheral E1 and E3 enzymes to the E2 core. ebi.ac.uknih.gov The PSBD has a defined tertiary structure, typically consisting of two short, parallel α-helices and a structured loop. rcsb.org In bacterial complexes, the PSBD of E2 binds both E1 and E3, although not simultaneously. nih.govnih.gov In mammalian complexes, the PSBD of the E2 subunit specifically binds E1, while the corresponding domain on the E3BP binds E3. nih.govresearchgate.net

The C-terminal portion of the E2 polypeptide chain folds into the catalytic domain (CD), also referred to as the inner-core domain. biorxiv.orgnih.govnih.gov This domain has two primary functions. First, it contains the active site for the transacetylase reaction: the transfer of the acetyl group from the S-acetyldihydrolipoamide on the swinging arm to coenzyme A, producing acetyl-CoA. wikipedia.orgwikipedia.org The active site is located at the interface between subunits in an E2 trimer. wikipedia.org Second, the catalytic domain is responsible for the assembly of the entire E2 core. nih.govresearchgate.net Trimers of the CD associate to form the vertices of the cubic (24-mer) or dodecahedral (60-mer) scaffold, giving the complex its characteristic quaternary structure. nih.govwikipedia.orgcore.ac.uk

| Domain | Location | Key Features | Primary Function(s) |

| Lipoyl Domain (LD) | N-terminal | Small (~80 aa), 1-3 tandem repeats, contains covalently bound lipoate | Binds acetyl group; acts as a "swinging arm" to shuttle intermediates. biorxiv.orgnih.govnih.gov |

| Peripheral Subunit-Binding Domain (PSBD) | Central | Small (~35-45 aa), compact α-helical structure | Binds peripheral E1 and/or E3 components to the E2 core. biorxiv.orgebi.ac.uknih.gov |

| Catalytic Domain (CD) | C-terminal | Forms trimers, contains the transacetylase active site | Catalyzes acetyl transfer to CoA; self-assembles into the core scaffold. nih.govwikipedia.orgcore.ac.uk |

Flexible Linker Regions and Inter-Domain Communication

This flexibility is not merely a structural quirk but a crucial element of the catalytic mechanism, enabling extensive inter-domain communication. The linkers allow the lipoyl domains, which carry the acetylated intermediate, to function as a "swinging arm". nih.govnih.gov This arm shuttles the reactive intermediate between the active sites of the three different enzymes of the complex: pyruvate dehydrogenase (E1), dihydrolipoamide (B1198117) acetyltransferase (E2), and dihydrolipoamide dehydrogenase (E3). nih.govportlandpress.com

NMR and structural studies have provided insight into the properties of these linkers. The linker connecting the lipoyl domain to the PSBD (the "outer linker") is highly flexible, a property that allows the lipoyl domain to traverse the significant distances between the E1, E2, and E3 active sites. pnas.org The "inner linker," which connects the PSBD to the catalytic domain, is also flexible, though some studies suggest it may be more constrained than the outer linker. pnas.org The length of these linkers is critical; for instance, the inner linker in E. coli E2 is approximately 40 residues long, capable of spanning a distance of up to 140 Å if fully extended, which is more than sufficient to cover the ~50 Å distance from its anchor point to the E1 and E2 active sites. pnas.org The flexibility and length of these linkers are thus finely tuned to facilitate the efficient transfer of intermediates, a process known as substrate channeling. oup.comembopress.org

Active Site Characterization within E2

The catalytic function of the E2 component is to catalyze the transfer of an acetyl group from the S-acetyldihydrolipoamide moiety to coenzyme A (CoA), forming acetyl-CoA. portlandpress.comacs.org This reaction occurs within a highly specific active site located in the C-terminal catalytic domain of the E2 subunit.

Location and Architecture of the Acetyl Transfer Site

The catalytic domains of the E2 subunits assemble to form the structural core of the entire pyruvate dehydrogenase complex. wikipedia.orgportlandpress.com In many species, this core is formed by trimers of E2 catalytic domains. embopress.org The active site for acetyl transfer is not located entirely within a single E2 polypeptide chain but is found at the interface between two adjacent E2 subunits within a trimer. nih.govnih.gov This arrangement means that each active site is composed of residues contributed by two neighboring chains, a feature that underscores the importance of the correct quaternary structure of the E2 core. nih.gov The architecture of the active site forms a channel that is proposed to bind and correctly position the dihydrolipoamide and CoA substrates to facilitate the transfer of the acetyl group. nih.govnih.gov

Key Catalytic Residues and Their Interactions

The acetyltransferase reaction within the E2 active site is facilitated by a set of key catalytic residues. A highly conserved histidine residue is considered essential for catalysis, acting as a general base during the reaction. acs.orgnih.gov This histidine residue is part of a conserved histidine-serine pair within the catalytic center. nih.gov

In E. coli E2, this critical residue is His602. Its conformation and catalytic efficiency are thought to be influenced by flanking residues, specifically Asp601 and Arg603, which form a salt bridge that may properly orient the catalytic histidine. nih.gov The active site of the human E2p trimer is similarly located at the subunit interface. nih.gov It is noteworthy that the E3-binding protein (E3BP), which shares significant sequence similarity with E2 and is part of the core in eukaryotes, lacks this critical catalytic histidine residue and is therefore inactive in the transacetylation reaction. nih.gov The reaction mechanism involves the histidine residue facilitating the nucleophilic attack of the free thiol of coenzyme A on the thioester bond of the S-acetyldihydrolipoamide, leading to the formation of acetyl-CoA. nih.govebi.ac.uk

Cryo-Electron Microscopy (Cryo-EM) Studies of Native Complexes

These studies have confirmed that the PDC is built around a central core composed of the catalytic domains of the E2 subunits (and E3BP in eukaryotes). nih.govazolifesciences.com This core typically exhibits icosahedral (60-mer) or octahedral (24-mer) symmetry. nih.govportlandpress.com The peripheral enzymes, E1 and E3, are attached to this core via the flexible linkers of the E2/E3BP subunits, forming an outer shell. nih.govembopress.org Cryo-EM reconstructions have visualized this arrangement, showing the E1 and E3 components distributed around the E2 core. nih.govembopress.org

A key finding from cryo-EM is the inherent flexibility and dynamic nature of the complex. azolifesciences.comgenscript.com Rather than a rigid, static structure, the PDC is a dynamic assembly. Recent studies using cryo-electron tomography (cryo-ET) on intact mammalian mitochondria have revealed that the peripheral E1 and E3 enzymes form a flexible, asymmetrical layer around the core, challenging earlier models of a highly ordered outer shell. nih.govazolifesciences.combiorxiv.org This structural plasticity is believed to be crucial for the complex's function and regulation. azolifesciences.com Furthermore, some cryo-EM reconstructions of the native E. coli E2 core have successfully resolved the lipoyl domains, showing them interacting with the catalytic core at the active site, providing a structural snapshot of the substrate shuttling mechanism. researchgate.netnih.gov

| Complex/Organism | Resolution | Key Findings | Reference |

|---|---|---|---|

| Human PDC Core (tE2) | 8 Å | Revealed flexible linkers emanating from the E2 trimer edges. A pseudoatomic model was derived showing conserved active sites with prokaryotic E2. | nih.gov |

| E. coli Native E2 Core | 3.1 Å | Provided molecular details of the 24-mer core assembly and showed how lipoyl domains interact with the core at the active site in a resting state. | researchgate.netnih.gov |

| Mammalian PDC (in-situ) | 4.3 Å (core) | In-situ cryo-ET showed that peripheral E1 and E3 enzymes are variably organized in a flexible layer, not a fixed shell. Revealed dynamic interactions between lipoyl domains and the core. | biorxiv.org |

| Chaetomium thermophilum PDC | Low | Integrative approach (cryo-EM, MS, crosslinking) resolved the spatial proximity of components in the ~10 MDa complex and proposed a minimum reaction path. | genscript.com |

X-ray Crystallography of Component Domains and Subcomplexes

While cryo-EM provides views of the entire complex, X-ray crystallography has been indispensable for obtaining high-resolution atomic structures of individual domains and smaller, stable subcomplexes of the PDC. nih.govnih.gov This has allowed for a detailed analysis of active sites, domain folds, and the specific interactions that govern subunit binding and catalysis.

Similarly, the atomic structure of the human E2 inner core has been determined, showing that the active site is highly conserved between prokaryotic and human enzymes. nih.gov Crystallography has also been used to study the peripheral subunit-binding domains (PSBD). For example, the structure of the PSBD from Bacillus stearothermophilus was determined by NMR, revealing a compact fold with two short α-helices and a structured loop. rcsb.org The crystal structure of the human E3 enzyme bound to the E3-binding domain of E3BP was solved at 2.6 Å, elucidating the molecular basis for the high specificity of this interaction, which involves a combination of hydrophobic and electrostatic contacts. rcsb.org These high-resolution snapshots of the components are essential for interpreting the lower-resolution cryo-EM maps of the entire complex.

| Domain/Subcomplex | Organism | Resolution | Key Findings | PDB ID | Reference |

|---|---|---|---|---|---|

| E2 Catalytic Domain (E2pCD) | Escherichia coli | 2.25 Å | Revealed detailed architecture of the active site at the trimer interface and the interactions forming the 24-mer core. | 4N72 | rcsb.org |

| E2 Inner Core (IC domain) | Human | 3.1 Å | Showed high conservation of the catalytic center with prokaryotic E2. Linker regions were flexible and not visible. | 3D2F | nih.gov |

| E3 / E3BP (didomain) Subcomplex | Human | 2.6 Å | Elucidated the basis of binding specificity between E3 and E3BP, involving hydrophobic interactions and hydrogen bonds. | 1ZY8 | rcsb.org |

Kinetic and Mechanistic Investigations of S Acetyldihydrolipoamide E Reactions

Pre-Steady-State Kinetic Analyses of Acetyl Transfer

Pre-steady-state kinetics, which examines the initial moments of an enzymatic reaction before a steady state is reached, offers a powerful lens to dissect the individual steps of acetyl transfer. notesforbiology.com Techniques like stopped-flow spectroscopy are employed to monitor rapid transient states. cam.ac.uk

Determination of Rate Constants for Individual Steps

The determination of rate constants for the individual steps in the reaction of S-acetyldihydrolipoamide-E is crucial for a quantitative understanding of the catalytic cycle. These constants describe the velocity of each reaction step.

Research on the dihydrolipoyl transacetylase from bovine kidney has also provided insights into the kinetics of acetyl transfer. nih.gov Studies using a model reaction between acetyl-CoA and dihydrolipoamide (B1198117) suggest a Random Bi Bi rapid equilibrium mechanism. nih.gov This implies that both substrates bind to the enzyme independently and that the interconversion of the ternary complex is the rate-limiting step. nih.gov

| Reaction Step | Organism/System | Rate Constant (s⁻¹) | Reference |

|---|---|---|---|

| Reductive acetylation of LD-E2p | E. coli | 52 - 134 | nih.gov |

| Acetyl transfer from LD to CoA | E. coli | 199 | rcsb.orgresearchgate.net |

Enzyme Activity Measurements and Reconstitution Studies

Enzyme activity measurements and reconstitution studies are fundamental to understanding the function of the dihydrolipoamide acetyltransferase (E2) component and its interaction with other components of the pyruvate (B1213749) dehydrogenase complex. nih.govresearchgate.netnih.gov

Furthermore, reconstitution studies have been instrumental in demonstrating that even in the absence of a covalent linkage between the lipoyl domains and the catalytic domain of E2, a functional complex can be formed that retains a significant portion of its activity. rcsb.org This highlights the importance of non-covalent interactions in the assembly and function of the complex.

Isotope Effects and Reaction Coordinate Profiling

Isotope effects provide a powerful tool to investigate the mechanism of enzymatic reactions by revealing information about transition states and the rate-limiting steps. d-nb.info This is achieved by measuring the change in reaction rate when an atom in the substrate is replaced by one of its heavier isotopes.

In the context of reactions involving S-acetyldihydrolipoamide-E, kinetic isotope effect (KIE) studies can elucidate the nature of the chemical bonds being broken and formed during the acetyl transfer process. For example, investigating the transfer of an acetyl group labeled with a heavy isotope of carbon (¹³C) could reveal whether the carbon-sulfur bond cleavage is a rate-determining step.

While direct studies on the KIE of the S-acetyldihydrolipoamide-E acetyl transfer are not extensively detailed in the provided context, the principles of KIE are well-established in enzymology. d-nb.infopsu.edu For instance, in the related biosynthesis of lipoic acid, significant kinetic isotope effects have been observed for hydrogen atom abstraction, indicating that this step is rate-limiting. soton.ac.uk Similarly, applying such techniques to the acetyl transfer reaction catalyzed by E2 would provide a more detailed reaction coordinate profile, mapping the energy landscape of the reaction and identifying the highest energy barrier, or transition state.

Biochemical Regulation Involving S Acetyldihydrolipoamide E Dynamics

Allosteric Regulation within the Multienzyme Complexes

The activity of the pyruvate (B1213749) dehydrogenase complex, and consequently the turnover of S-Acetyldihydrolipoamide-E, is finely tuned by allosteric effectors that signal the energy state of the cell. The primary allosteric regulators are the intramitochondrial ratios of NADH/NAD+ and Acetyl-CoA/CoA. nih.govannualreviews.org High ratios of these molecules indicate an energy-replete state, leading to the downregulation of PDC activity.

This allosteric control is primarily exerted through the regulation of a dedicated kinase, pyruvate dehydrogenase kinase (PDK), which is an integral part of the mammalian PDC. nih.govportlandpress.com Elevated levels of NADH and Acetyl-CoA act as allosteric activators of PDK. wikipedia.orgnih.gov The kinase, once activated, phosphorylates specific serine residues on the E1 subunit (pyruvate dehydrogenase) of the complex, leading to its inactivation. portlandpress.comnih.gov An inactivated E1 subunit cannot perform the initial decarboxylation of pyruvate and the subsequent reductive acetylation of the lipoamide (B1675559) cofactor on the E2 subunit. This effectively throttles the production of S-Acetyldihydrolipoamide-E, thus reducing the influx of acetyl-CoA into the TCA cycle.

The state of the lipoamide arm itself contributes to this allosteric regulation. The reduction of the lipoamide by NADH and its subsequent acetylation by Acetyl-CoA, which are the very reactions that form and precede S-Acetyldihydrolipoamide-E, have been shown to enhance the activity of PDK. nih.gov This creates a sensitive feedback loop where the products of the PDC reaction not only directly inhibit the complex but also potentiate the machinery that leads to its more stable, covalent inactivation.

Table 1: Allosteric Regulation of Pyruvate Dehydrogenase Kinase (PDK) Activity

| Allosteric Effector | Effect on PDK Activity | Consequence for S-Acetyldihydrolipoamide-E Dynamics |

| High NADH/NAD+ ratio | Activation | Decreased formation |

| High Acetyl-CoA/CoA ratio | Activation | Decreased formation |

| Pyruvate | Inhibition | Increased formation |

| ADP | Inhibition | Increased formation |

Product Inhibition by Acetyl-CoA on E2 Activity

Beyond its role in allosteric regulation, Acetyl-CoA, the final product of the pyruvate dehydrogenase complex reaction sequence, also exerts direct feedback inhibition on the E2 component, dihydrolipoyl transacetylase. nih.govproteopedia.orgtuscany-diet.net This is a classic example of product inhibition, where the product molecule competes with the substrate for binding to the enzyme's active site.

Table 2: Kinetic Parameters of Acetyl-CoA Inhibition on Dihydrolipoyl Transacetylase (E2)

| Parameter | Value (Bovine Kidney PDC) | Significance |

| Ki (Acetyl-CoA vs CoA) | ~5.2 (ratio to Km) | Indicates potent competitive inhibition by the product. |

| Mechanism | Competitive Inhibition | Acetyl-CoA directly competes with CoA for the E2 active site. |

Note: Values can vary depending on the source of the enzyme and experimental conditions.

Post-Translational Modifications Affecting Lipoamide Acetylation State

The acetylation state of the lipoamide cofactor on the E2 subunit is the central hub of the pyruvate dehydrogenase complex's catalytic activity and is profoundly influenced by post-translational modifications. The most significant and well-characterized of these is the phosphorylation of the E1 subunit, which indirectly but powerfully controls the acetylation of the lipoamide.

As detailed in the section on allosteric regulation, the phosphorylation of the E1 subunit by pyruvate dehydrogenase kinase (PDK) inactivates it. portlandpress.comnih.gov This prevents the initial transfer of the hydroxyethyl (B10761427) group derived from pyruvate to the lipoamide arm of E2, thereby blocking the formation of S-Acetyldihydrolipoamide-E. The dephosphorylation of E1 by pyruvate dehydrogenase phosphatase (PDP) reverses this inactivation, restoring the flow of acetyl groups to the lipoamide. annualreviews.orgresearchgate.net There are multiple isoforms of both PDK and PDP, which are expressed in a tissue-specific manner and exhibit different regulatory properties, allowing for fine-tuned control of PDC activity in different metabolic contexts. researchgate.netucm.es

The lipoylation of the E2 subunit itself is a crucial post-translational modification. A specific lysine (B10760008) residue within the lipoyl domain of E2 is covalently modified with lipoic acid, a process catalyzed by lipoate-protein ligase A (LplA). nih.govresearchgate.net This modification is essential for the "swinging arm" mechanism, where the lipoamide moves between the active sites of the E1, E2, and E3 subunits. ucm.es Without lipoylation, the E2 subunit cannot be reductively acetylated, and thus S-Acetyldihydrolipoamide-E cannot be formed. rutgers.eduresearchgate.net

Recent research has also pointed to other potential post-translational modifications that could directly impact the lipoamide's function. For instance, studies have suggested that the lipoamide thiols can undergo glutathionylation, a reversible modification, under conditions of oxidative stress or inflammation. biorxiv.org This modification could potentially block the normal acetylation of the lipoamide, thereby inhibiting PDC activity through a mechanism independent of E1 phosphorylation.

Table 3: Post-Translational Modifications Influencing Lipoamide Acetylation

| Modification | Target | Enzyme(s) | Effect on Lipoamide Acetylation |

| Phosphorylation | E1 subunit | Pyruvate Dehydrogenase Kinase (PDK) | Indirectly inhibits by inactivating E1 |

| Dephosphorylation | E1 subunit | Pyruvate Dehydrogenase Phosphatase (PDP) | Indirectly promotes by activating E1 |

| Lipoylation | E2 subunit (Lysine residue) | Lipoate-protein ligase A (LplA) | Essential prerequisite for acetylation |

| Glutathionylation | E2 subunit (Lipoamide thiols) | Glutathione transferases (potential) | Potentially inhibits by modifying the thiol groups required for acetylation |

Evolutionary and Comparative Enzymology of S Acetyldihydrolipoamide E Producing Complexes

Conservation of Reaction Mechanisms Across Organisms

The fundamental reaction mechanism for the formation of S-Acetyldihydrolipoamide-E and the subsequent generation of acyl-CoA is remarkably conserved across all domains of life. This process universally involves a sequence of three core enzymatic activities performed by the components E1 (2-oxoacid dehydrogenase), E2 (dihydrolipoyl acyltransferase), and E3 (dihydrolipoyl dehydrogenase). nih.govnih.gov

The catalytic cycle proceeds through the following conserved steps:

Decarboxylation (E1): The E1 component, using thiamine (B1217682) pyrophosphate (TPP) as a cofactor, decarboxylates the α-keto acid substrate (e.g., pyruvate). The resulting hydroxyalkyl group is attached to TPP. youtube.comproteopedia.org

Reductive Acylation (E1-E2): The hydroxyalkyl group is transferred from TPP to the oxidized lipoamide (B1675559) arm covalently attached to the E2 component. This transfer is a reductive acylation, resulting in the formation of the S-Acetyldihydrolipoamide-E intermediate and a reduced lipoamide. nih.govnih.gov

Acyl Transfer (E2): The E2 component then catalyzes the transfer of the acetyl (or other acyl) group from the dihydrolipoamide (B1198117) to coenzyme A (CoA), forming acetyl-CoA and leaving the lipoamide in its fully reduced dihydrolipoamide form. nih.govresearchgate.net

Re-oxidation (E3): The E3 component, a flavoprotein containing FAD, re-oxidizes the dihydrolipoamide on E2. The reducing equivalents are transferred first to FAD to form FADH2, and then to NAD+ to produce NADH, regenerating the oxidized lipoamide arm for the next catalytic cycle. nih.govyoutube.com

This sequential process, which efficiently channels reactive intermediates between the active sites of the three enzymes, is a universal feature of these complexes. nih.gov This conservation underscores the fundamental importance and efficiency of this metabolic strategy, which has been maintained throughout evolution from bacteria to mammals. wikipedia.orgnih.gov

Homology and Divergence in E1, E2, and E3 Components

While the catalytic functions are conserved, the individual components (E1, E2, and E3) exhibit significant homology and divergence in their genetic makeup and protein structure across different species.

E1 (2-Oxoacid Dehydrogenase): The E1 component shows notable structural variation. In many bacteria, such as Escherichia coli, E1 is a simple homodimer (α2). proteopedia.orgwikipedia.org In contrast, mammalian E1s are heterotetramers, composed of two α and two β subunits (α2β2). proteopedia.orgwikipedia.org Despite these quaternary structure differences, the active site, which binds TPP at the subunit interface, is highly conserved. wikipedia.org Genetic similarities are also observed; for instance, the E1 subunits of PDC and BCKDC, while specific to their substrates, share genetic similarities. wikipedia.org

E2 (Dihydrolipoyl Acyltransferase): The E2 component forms the structural core of the entire complex. proteopedia.org It is a multidomain protein typically consisting of one or more N-terminal lipoyl domains (LDs), a peripheral subunit-binding domain (PSBD) for docking E1 and E3, and a C-terminal catalytic (IC) domain that forms the oligomeric core. nih.gov The number of lipoyl domains can vary. Mammalian E2p (from PDC) and E2b (from BCKDC) have two and one lipoyl domains, respectively. nih.gov Interestingly, mammalian E2o (from OGDC) lacks a distinct PSBD, and E3 binding is instead mediated by the N-terminal region of the E1o component. researchgate.netnih.gov

E3 (Dihydrolipoyl Dehydrogenase): The E3 component is the most conserved and is often shared among all three major α-ketoacid dehydrogenase complexes within an organism. wikipedia.orgnih.gov For example, a single E3 gene serves the PDC, OGDC, and BCKDC in mammals. wikipedia.org Extensive amino acid sequence homology is found in E3 from diverse species, including E. coli, yeast, and humans, particularly in the domains responsible for catalysis and FAD/NAD+ binding. nih.gov However, some organisms, like Pseudomonas species, have been found to possess two distinct E3 isozymes. nih.gov

| Component | Feature | Prokaryotes (e.g., E. coli) | Eukaryotes (e.g., Mammals) | Key Evolutionary Aspect |

|---|---|---|---|---|

| E1 | Quaternary Structure | Homodimer (α2) proteopedia.org | Heterotetramer (α2β2) proteopedia.orgwikipedia.org | Increased complexity in subunit composition in higher organisms. |

| Substrate Specificity | Specific for its α-keto acid | Specific for its α-keto acid | Evolved for different substrates (pyruvate, α-ketoglutarate) but share genetic similarities. wikipedia.org | |

| E2 | Function | Forms structural core and catalyzes acetyl transfer proteopedia.org | Forms structural core and catalyzes acetyl transfer nih.gov | Core-forming role is highly conserved. |

| Domain Structure | Variable lipoyl domains, PSBD, catalytic domain nih.gov | Variable lipoyl domains, PSBD (in PDC/BCKDC), catalytic domain. E2o lacks a classical PSBD. nih.gov | Domain architecture has adapted, with some lineages losing specific binding domains. | |

| E3 | Homology | High sequence homology with other species nih.gov | High sequence homology with other species nih.gov | Highly conserved across all domains of life. |

| Complex Sharing | Often a single E3 serves multiple complexes | A single E3 is shared between PDC, OGDC, and BCKDC wikipedia.org | Represents a module of enzymatic activity utilized by different metabolic complexes. |

Structural Similarities and Differences in Oligomeric Assemblies

The most striking evolutionary divergence in S-Acetyldihydrolipoamide-E producing complexes lies in their magnificent oligomeric architecture. The E2 catalytic domains assemble into a large core scaffold to which the E1 and E3 components are attached. nih.gov The geometry of this E2 core varies significantly between different organisms.

Two primary symmetries are observed for the E2 core:

Cubic Symmetry: Found in Gram-negative bacteria like E. coli, the core is a 24-mer assembled from eight trimers of the E2 subunit, forming a structure with the symmetry of a cube. proteopedia.orgnih.gov

Icosahedral Symmetry: Eukaryotic PDCs (from yeast to mammals) and complexes from some Gram-positive bacteria possess a much larger 60-mer core. This structure is composed of 20 E2 trimers arranged with the symmetry of a pentagonal dodecahedron (icosahedral symmetry), creating a massive enzymatic machine with a diameter that can approach 500 Å. nih.gov

In eukaryotes, the complexity is further increased by the incorporation of an additional structural protein, the E3-binding protein (E3BP), into the 60-mer core. wikipedia.orgresearchgate.net E3BP is homologous to E2 but lacks catalytic activity. It serves to bind the E3 component to the core scaffold. mdpi.com In contrast, the bacterial cubic cores bind E1 and E3 directly to the E2 subunits. proteopedia.org

Furthermore, recent studies have revealed even more radical evolutionary adaptations. The PDC from Actinobacteria, including Mycobacterium tuberculosis, features a "dismantled" complex, where the E2 core is a simple trimer. nih.gov This minimal structure represents a significant deviation from the large, highly-ordered assemblies and may reflect specific metabolic needs and regulatory strategies in these microorganisms. nih.gov

| Organism Group | Core Symmetry | E2 Subunit Count | Core Structure | Additional Components |

|---|---|---|---|---|

| Gram-negative Bacteria (e.g., E. coli) | Cubic proteopedia.orgnih.gov | 24 nih.gov | Cube-like 24-mer | None |

| Eukaryotes (e.g., Mammals, Yeast) | Icosahedral nih.gov | 60 (E2 + E3BP) nih.govresearchgate.net | Dodecahedral 60-mer | E3-binding protein (E3BP) wikipedia.org |

| Gram-positive Bacteria (some) | Icosahedral nih.gov | 60 nih.gov | Dodecahedral 60-mer | None |

| Actinobacteria (e.g., Mycobacterium) | Trimeric nih.gov | 3 nih.gov | Simple Trimer | None |

Advanced Research Methodologies for Studying S Acetyldihydrolipoamide E

Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Detection and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining atomic-level information on molecular structure, dynamics, and interactions in solution. It has been instrumental in studying S-Acetyldihydrolipoamide-E, particularly in identifying the specific intermediates formed during the enzymatic acetyl transfer reaction.

Using 13C NMR, researchers have directly observed the acetylation of dihydrolipoamide (B1198117) catalyzed by the dihydrolipoyl transacetylase (E2) component of the pyruvate (B1213749) dehydrogenase complex. nih.gov These studies, utilizing 13C-labeled acetyl-CoA, demonstrated that two distinct monoacetylated species are formed: 6-S-acetyldihydrolipoamide and 8-S-acetyldihydrolipoamide, with the 8-S-acetyl derivative being the primary product. nih.gov This key finding suggests that after an initial acetylation at one thiol group, an intramolecular migration of the acetyl group can occur. nih.gov Furthermore, NMR has detected the accumulation of a diacetylated species, 6,8-S,S-diacetyldihydrolipoamide, over longer reaction times. nih.gov

Two-dimensional (2D) NMR methods provide an unambiguous assignment of proton and carbon spectra for dihydrolipoamide and its derivatives, which is crucial for interpreting the complex spectra of reaction mixtures. nih.gov These techniques are also sensitive to conformational changes. By analyzing chemical shifts and coupling constants, researchers can infer the solution conformation of S-Acetyldihydrolipoamide-E and how its structure might be influenced by binding within the E2 active site. The pH dependence of certain proton resonances, for instance, can serve as an intrinsic probe for the local environment. nih.gov An ingenious approach combines chemical quenching of the enzyme reaction with NMR analysis of the supernatant to identify and quantify ThDP-bound covalent intermediates, offering a snapshot of the catalytic cycle. nih.gov

Table 1: Key NMR Findings on Dihydrolipoamide Acetylation

| NMR Technique | Observation | Implication | Reference |

|---|---|---|---|

| 13C NMR | Formation of both 6-S- and 8-S-acetyldihydrolipoamide. | Acetylation is not limited to a single thiol; intramolecular acetyl migration may occur. | nih.gov |

| 13C NMR | 8-S-acetyldihydrolipoamide is the principal product. | The E2 active site may favor acetylation at the 8-thiol, or this isomer is more stable. | nih.gov |

| 13C NMR | Detection of 6,8-S,S-diacetyldihydrolipoamide over time. | A secondary, slower acetylation event can occur. | nih.gov |

Mass Spectrometry for Characterization of Thiol-Acylated Species

Mass spectrometry (MS) is an indispensable tool for the characterization of post-translational modifications, including the S-acetylation of the dihydrolipoamide cofactor on the E2 enzyme. sfrbm.org Its high sensitivity and mass accuracy allow for the precise identification of acylated species, even when present in low abundance. sfrbm.org

Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are coupled with high-resolution mass analyzers to study the intact E2 component or its proteolytic peptides. sfrbm.orgnih.gov This "top-down" or "bottom-up" proteomic approach can confirm the presence of the acetyl group on the lipoamide (B1675559) moiety by detecting the corresponding mass shift.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. During collision-induced dissociation (CID), acylated peptides fragment in predictable ways, producing characteristic marker ions or neutral losses that serve as a signature for the modification. nih.gov For instance, peptides containing a palmitoylated cysteine exhibit neutral losses corresponding to the palmitoyl (B13399708) group; similar principles apply to the S-acetyl group of S-Acetyldihydrolipoamide-E. nih.gov This allows researchers to pinpoint the exact site of modification on the lipoyllysine arm of the E2 subunit. Furthermore, MS can be used to analyze the composition and connectivity of the acyl group, distinguishing S-acetylation from potential O- or N-acetylation. sfrbm.orgnih.gov

Site-Directed Mutagenesis for Probing Catalytic and Structural Roles

Site-directed mutagenesis is a cornerstone technique for functional analysis, allowing researchers to investigate the roles of individual amino acid residues in the E2 enzyme's catalytic activity and structural integrity. By systematically replacing specific residues in the E2 active site and observing the effect on the formation and transfer of S-Acetyldihydrolipoamide-E, a detailed picture of the catalytic mechanism can be constructed.

Studies on the E2 component of various α-keto acid dehydrogenase complexes have identified a highly conserved histidine-serine pair within the active site. nih.govscite.ai Mutagenesis of the active-site histidine (e.g., His391 in bovine branched-chain α-keto acid dehydrogenase E2) to a non-functional residue like alanine (B10760859) results in a drastic decrease in catalytic efficiency, often by several orders of magnitude. nih.gov This supports the hypothesis that this histidine residue acts as a general base, abstracting a proton from the incoming dihydrolipoamide thiol to facilitate its nucleophilic attack on acetyl-CoA. nih.gov

Fluorescence-Based Assays for Kinetic and Binding Studies

Fluorescence-based assays provide a sensitive and continuous method for studying the kinetics of the dihydrolipoamide acetyltransferase (E2) and for performing high-throughput screening for potential inhibitors. mdpi.comnih.gov These assays are typically designed to monitor the appearance of a product or the disappearance of a substrate in real-time.

A common strategy for E2 involves monitoring the production of Coenzyme A (CoA), which is released upon the transfer of the acetyl group to dihydrolipoamide. nih.gov This is achieved by including a thiol-reactive fluorescent probe, such as ThioGlo4, in the reaction mixture. nih.govnih.gov The probe itself is weakly fluorescent but reacts rapidly with the free thiol of CoA to produce a highly fluorescent adduct. The resulting increase in fluorescence intensity is directly proportional to the rate of S-Acetyldihydrolipoamide-E formation and can be monitored continuously with a plate reader. nih.gov

This approach allows for the precise determination of key kinetic parameters, such as Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the substrates acetyl-CoA and dihydrolipoamide. It is also highly adaptable for screening large compound libraries to identify potential modulators of E2 activity. nih.gov Other fluorescence strategies can be designed to study binding events, for example, by using fluorescently labeled substrate analogs to measure binding affinities through techniques like fluorescence polarization or Förster resonance energy transfer (FRET). nih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations offer powerful "in silico" tools to investigate the structure, dynamics, and function of the pyruvate dehydrogenase complex at an atomic level, providing insights that are often inaccessible through experimental methods alone. nih.gov These approaches are used to build and validate 3D models of the E2 core and to simulate the dynamic behavior of S-Acetyldihydrolipoamide-E. nih.gov

Homology modeling can be used to generate atomic structures of the human E2 component based on known crystal structures from other species. nih.govnih.gov These models serve as the starting point for MD simulations, which use classical mechanics to calculate the trajectory of atoms and molecules over time. Simulations of the E2 core have provided crucial insights into the hydrophobic interactions that drive the self-assembly of the complex. nih.gov

MD simulations are particularly well-suited for studying the large-scale conformational changes inherent to the PDC's mechanism. They can be used to model the motion of the flexible lipoyl domain—the "swinging arm"—as it carries the S-acetyldihydrolipoamide intermediate between the active sites of the E1, E2, and E3 enzymes. nih.govresearchgate.net These simulations can reveal the transient interactions and pathways that facilitate this substrate channeling, a process that is difficult to capture with static structural methods. nih.govresearchgate.net

Metabolomic Profiling in Biological Systems

Metabolomics provides a systems-level view of cellular biochemistry by comprehensively measuring the abundance of small-molecule metabolites in a biological sample. This approach can be used to understand the functional consequences of altered S-Acetyldihydrolipoamide-E metabolism within the broader context of cellular metabolic networks.

By employing techniques like mass spectrometry or NMR spectroscopy, metabolomic studies can quantify the levels of key metabolites upstream and downstream of the pyruvate dehydrogenase complex. nih.govnih.gov For example, in biological systems where PDC activity is genetically ablated or inhibited, metabolomic profiling reveals marked perturbations in central carbon metabolism. nih.govnih.gov

Typically, a block at the PDC leads to an accumulation of pyruvate and a depletion of acetyl-CoA. nih.gov This causes a metabolic rewiring, often characterized by an upregulation of glycolysis and an increased conversion of pyruvate to lactate (B86563) to regenerate NAD+. nih.govnih.gov By simultaneously measuring a wide range of metabolites, including amino acids, organic acids, and acyl-CoAs, metabolomics can uncover the far-reaching impact of dysfunctional S-Acetyldihydrolipoamide-E processing on pathways like the TCA cycle, fatty acid synthesis, and amino acid metabolism. This makes it a powerful tool for assessing the physiological role and regulation of the PDC in various cell types and conditions. nih.gov

Conclusion and Future Directions in S Acetyldihydrolipoamide E Research

Unresolved Questions in Catalytic Mechanism and Regulation

Despite a solid foundational knowledge of the PDC's function, high-resolution structural and mechanistic questions persist, particularly concerning the dynamic interactions centered around the E2 core. The S-acetyldihydrolipoamide intermediate is passed between active sites by a flexible lipoyl domain on the E2 subunit, often called a "swinging arm". biorxiv.org However, the precise choreography of this substrate channeling and the full extent of active center coupling remain elusive. mdpi.com Recent cryo-EM studies have proposed a "division-of-labor" model, where clusters of E1 and E3 components associate with the E2 core, but the dynamic nature of these interactions requires further exploration. researchgate.netmdpi.com

An intriguing and novel area of inquiry is the potential non-canonical function of the PDC-E2 subunit. Recent evidence suggests that PDC-E2 may translocate to the nucleus and participate in the regulation of gene expression, potentially by acting as a co-activator for transcription factors like STAT5. nih.gov This opens up a new field of research into how this mitochondrial enzyme might contribute to nuclear acetyl-CoA pools for processes like histone acetylation, a role that is still largely undefined. nih.gov

Table 1: Key Unresolved Questions in PDC-E2 Catalysis and Regulation

| Research Area | Specific Unresolved Questions | Significance |

| Substrate Channeling | What is the precise 3D choreography of the E2 "swinging arm" transferring the S-acetyldihydrolipoamide intermediate? How does the "division-of-labor" model function dynamically? researchgate.net | Understanding the efficiency and control of the multienzyme complex. |

| Regulatory Isoforms | How do the four different PDK isoforms specifically recognize and interact with the E2/E3BP core? acs.org | Potential for isoform-specific drug targeting. |

| Allosteric Regulation | How does substrate (CoA) binding to the E2 catalytic site trigger long-range conformational changes across the entire complex? researchgate.net | Elucidating allosteric control mechanisms in large protein assemblies. |

| Nuclear Function | How does PDC-E2 translocate to the nucleus? What is its role in transcriptional regulation and nuclear acetyl-CoA metabolism? nih.gov | Uncovering novel, non-glycolytic functions of a core metabolic enzyme. |

Potential for Targeted Enzyme Engineering

The modular domain structure of the dihydrolipoyl transacetylase (E2) component makes it an attractive target for protein engineering. nih.gov Future research will likely focus on modifying the catalytic domain of E2 to alter its substrate specificity. This could lead to the development of novel biocatalysts capable of producing unique acetylated compounds or accepting alternative acyl donors. Studies on the related 2-oxoglutarate dehydrogenase complex have already provided a blueprint for how such engineering efforts could be approached. mdpi.com A key finding is that independently expressed catalytic domains can be used to optimize desired properties, simplifying the experimental process without the need to reconstruct the entire multienzyme complex. nih.gov

Moreover, enzyme engineering serves as a powerful tool to probe the fundamental catalytic mechanism. By systematically mutating key residues within the E2 active site and observing the effects on S-acetyldihydrolipoamide formation and transfer, researchers can assign specific functions to individual amino acids. researchgate.net This approach can help validate structural models and provide a more granular understanding of the catalytic process.

Mapping the interaction surfaces between the E2 core and its regulatory kinases (PDK1-4) and peripheral E1/E3 subunits is another critical goal. acs.org Detailed knowledge of these interaction loci, gained through techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), can create a roadmap for designing small molecules or peptides that specifically disrupt or enhance these interactions. acs.org Such engineered modulators could form the basis for novel therapeutic strategies targeting diseases associated with PDC dysfunction, like cancer and metabolic disorders. biorxiv.org

Table 2: Future Applications of PDC-E2 Enzyme Engineering

| Engineering Goal | Approach | Potential Outcome |

| Alter Substrate Specificity | Mutagenesis of the E2 catalytic domain. | Creation of novel biocatalysts for specialty chemical synthesis. mdpi.com |

| Elucidate Mechanism | Site-directed mutagenesis of key active site residues. | Deeper understanding of the roles of specific amino acids in catalysis. researchgate.net |

| Develop Novel Regulators | Mapping E2-PDK interaction sites to guide drug design. | Targeted therapeutic agents that can precisely modulate PDC activity. acs.org |

| Improve Biocatalysis | Engineering linker regions between E2 domains. | Enhancing the efficiency of substrate channeling for industrial applications. |

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the role of S-Acetyldihydrolipoamide-E and the PDC, it is essential to move beyond isolated enzyme kinetics and embrace a systems-level perspective. The integration of various "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—is a powerful strategy to achieve this. Multi-omics approaches are already being used to construct sophisticated computational models that predict metabolic flux through the PDC under different conditions, such as in cancer cells experiencing hypoxia. royalsocietypublishing.orgacs.org These models provide a dynamic view of how the cell prioritizes the use of pyruvate (B1213749) for either TCA cycle entry or lactate (B86563) production. royalsocietypublishing.org

Multi-omics analyses have been instrumental in dissecting the distinct functions of subcellular acetyl-CoA pools. nih.govresearchgate.net By combining proteomics, metabolomics, and transcriptomics, researchers can trace the fate of acetyl-CoA generated by the PDC in the mitochondria versus pools generated elsewhere in the cell. This has revealed how mitochondrial acetyl-CoA is crucial for processes like protein acetylation within the organelle and how its depletion can trigger widespread adaptive changes at the transcriptional and translational levels. researchgate.net

Furthermore, integrating clinical and multi-omics data can identify robust biomarkers for disease. For example, the expression level of the PDC E1α subunit (PDHA1) has been correlated with prognosis and immunotherapy efficacy in certain cancers, highlighting the clinical relevance of understanding the PDC's regulation at a systems level. acs.org In prokaryotes, systems biology techniques have identified master transcriptional regulators like PdhR, which coordinates the expression of the PDC with downstream components of the respiratory chain. nih.gov Future research will undoubtedly apply similar integrative approaches to uncover more complex regulatory networks governing PDC function in human health and disease, providing a holistic understanding of this pivotal metabolic crossroads.

Q & A

Q. What are the standard methodologies for detecting and quantifying S-Acetyldihydrolipoamide-E in cellular systems?

SADH-E is typically quantified using liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) coupled with UV/Vis detection, leveraging its distinct retention time and mass-to-charge ratio . For intracellular localization, isotopic labeling (e.g., ¹³C-glucose tracing) can track its incorporation into metabolic pathways like the TCA cycle. Enzyme-linked assays, such as monitoring pyruvate dehydrogenase complex (PDH) activity, indirectly reflect SADH-E dynamics due to its role as an intermediate . Key considerations: Ensure extraction buffers contain inhibitors (e.g., EDTA) to prevent enzymatic degradation during sample preparation .

Q. How does S-Acetyldihydrolipoamide-E contribute to the pyruvate dehydrogenase complex (PDH) and energy metabolism?

SADH-E acts as a critical intermediate in the PDH-catalyzed conversion of pyruvate to acetyl-CoA. It forms during the transfer of an acetyl group from hydroxyethyl-TPP to lipoamide-E, facilitated by dihydrolipoyl transacetylase (E2 subunit). This step links glycolysis to the TCA cycle, directly influencing cellular ATP production . Experimental validation: Use knockdown models of PDH subunits or inhibitors like arsenite (targeting lipoamide-E) to disrupt SADH-E synthesis and observe metabolic flux shifts via ¹³C-glucose metabolic tracing .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on SADH-E expression levels under metabolic stress?

Conflicting reports on SADH-E levels (e.g., downregulation under low-intensity pulsed ultrasound vs. upregulation in nutrient-deprived models) may stem from cell-type specificity (e.g., adipose-derived vs. hepatic cells) or differences in stress duration. Methodological recommendations:

- Conduct time-course experiments to capture dynamic changes.

- Integrate multi-omics data (transcriptomics + metabolomics) to correlate SADH-E levels with PPT2-EGFL8 gene activity, which co-regulates fatty acid metabolism .

- Normalize data using housekeeping metabolites (e.g., citrate) to account for biomass variation .

Q. What experimental designs are optimal for elucidating SADH-E's role in membrane stability and lipid metabolism?

To study SADH-E’s structural role in membranes:

- Use lipid bilayer assays with synthetic liposomes supplemented with SADH-E analogs. Measure permeability via fluorescent dye leakage under varying acetyl-CoA levels .

- Combine CRISPR/Cas9-mediated silencing of dihydrolipoamide dehydrogenase (DLD) with lipidomic profiling to assess changes in membrane phospholipid composition .

Statistical rigor: Apply multivariate analysis (e.g., PCA) to distinguish SADH-E-specific effects from broader metabolic perturbations .

Q. How can researchers model SADH-E's regulatory network in the TCA cycle using computational tools?

Leverage constraint-based metabolic modeling (e.g., COBRA Toolbox) to simulate SADH-E flux under varying NADH/NAD⁺ ratios. Validate predictions with ¹³C-isotopomer analysis to track label incorporation into citrate and succinate . Data interpretation: Cross-reference computational outputs with transcriptomic datasets (e.g., RNA-seq of PDH-knockout models) to identify compensatory pathways .

Methodological Pitfalls and Solutions

Q. What are common errors in interpreting SADH-E's metabolic interactions, and how can they be avoided?

- Pitfall: Confusing SADH-E with structurally similar metabolites (e.g., S-succinyldihydrolipoamide-E).

Solution: Use high-resolution MS/MS with fragmentation patterns unique to SADH-E (e.g., m/z 304.1 → 217.0) . - Pitfall: Overlooking pH-dependent stability. SADH-E degrades rapidly in alkaline conditions.

Solution: Maintain samples at pH 6.5–7.0 during extraction and storage .

Data Reporting Standards

Adhere to PRISMA guidelines for systematic reviews of SADH-E-related studies, ensuring transparency in data inclusion/exclusion criteria and meta-analysis methods . For primary research, follow IMRAD structure with detailed methodology sections, including raw data appendices for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|